3-Amino-5-ethynylbenzenesulfonylfluoride
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Overview
Description
3-Amino-5-ethynylbenzenesulfonylfluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique structure, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for 3-Amino-5-ethynylbenzenesulfonylfluoride are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, which are then converted to the final product through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethynylbenzenesulfonylfluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-ethynylbenzenesulfonylfluoride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of chemical probes for studying biological processes.
Medicine: Potential use in drug discovery and development due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-5-ethynylbenzenesulfonylfluoride involves its ability to covalently modify biological targets through its sulfonyl fluoride group. This modification can affect the function of proteins and other biomolecules, making it useful for studying molecular pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-5-ethynylbenzenesulfonylfluoride include:
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol .
Uniqueness
What sets this compound apart from these similar compounds is its trifunctional nature, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-amino-5-ethynylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-2-6-3-7(10)5-8(4-6)13(9,11)12/h1,3-5H,10H2 |
InChI Key |
CMIUQLJKNFRSJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
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